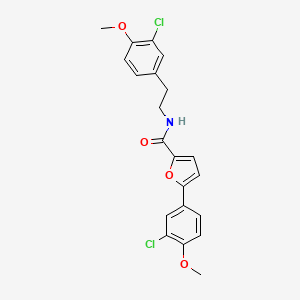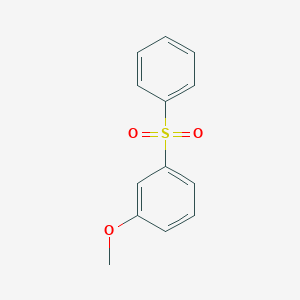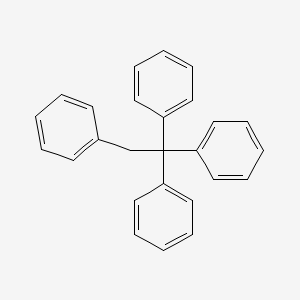
1,1,1,2-Tetraphenylethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2-Tetraphenylethane: is an organic compound with the molecular formula C26H22 . It is characterized by the presence of four phenyl groups attached to an ethane backbone. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1,2-Tetraphenylethane can be synthesized through the reaction of benzophenone with phenylmagnesium bromide (Grignard reagent) followed by reduction. The reaction typically involves the following steps:
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Reaction with Benzophenone: The Grignard reagent is then reacted with benzophenone to form an intermediate.
Reduction: The intermediate is reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions: 1,1,1,2-Tetraphenylethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of tetraphenylethane derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1,1,1,2-Tetraphenylethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,1,2-Tetraphenylethane involves its interaction with molecular targets through its phenyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The pathways involved include:
Electrophilic Aromatic Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds.
Redox Reactions: The compound can participate in oxidation-reduction reactions, altering its chemical structure.
相似化合物的比较
1,1,2,2-Tetraphenylethane: Similar in structure but differs in the position of phenyl groups.
Tetraphenylethylene: Contains a double bond between the central carbon atoms.
Tetraphenylmethane: Contains four phenyl groups attached to a single carbon atom.
Uniqueness: 1,1,1,2-Tetraphenylethane is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
2294-94-2 |
|---|---|
分子式 |
C26H22 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
1,1,2-triphenylethylbenzene |
InChI |
InChI=1S/C26H22/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI 键 |
KGSFMPRFQVLGTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)

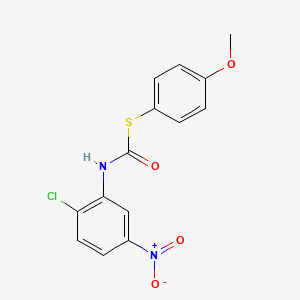

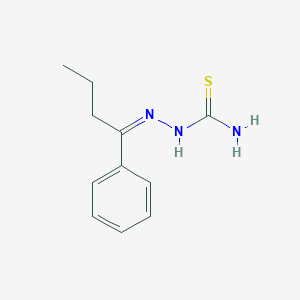

![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
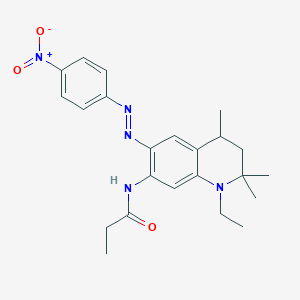
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)
